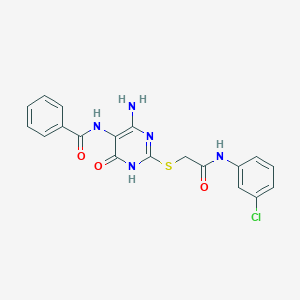

![molecular formula C17H12N6O B2833252 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 879569-20-7](/img/structure/B2833252.png)

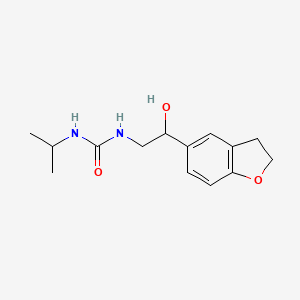

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrazolo-triazolo-pyrimidine derivative. Pyrazolo-triazolo-pyrimidines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains multiple heterocyclic rings including a pyrazole, a triazole, and a pyrimidine ring. These rings are fused together, which likely contributes to the compound’s chemical properties .科学的研究の応用

Convenient Synthesis and Derivative Exploration

Research has highlighted the synthesis of novel derivatives incorporating the furan nucleus, showcasing the compound as a precursor for synthesizing various fused heterocyclic ring systems. These include pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, among others, with their structures established based on spectral data and elemental analyses. This synthesis pathway demonstrates the chemical's versatility in creating complex heterocyclic compounds (S. Mostafa & A. Nada, 2015).

Regioselective Synthesis and Ab Initio Calculations

Another study focused on the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, through reactions with appropriate aminoazoles. This work also involved ab initio quantum chemical calculations to confirm the regioselectivity of cyclocondensation reactions, highlighting the compound's potential in creating pharmacologically relevant structures (Mostafa E. Salem et al., 2015).

Pharmacological Interest and Antimicrobial Activity

Further research has revealed that pyrazolo[1,5-a]pyrimidines, related to the structure , possess properties beneficial as antimetabolites in purine biochemical reactions. These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity, demonstrating the compound's significance in drug discovery and development processes (Nadia A. Abdelriheem et al., 2017).

Exploring Antibacterial Properties

Another dimension of research has been the exploration of novel pyrimidines derived from furanyl compounds for their antibacterial properties against both Gram-positive and Gram-negative bacteria. This indicates the compound's utility in contributing to the development of new antibacterial agents (A. M. A. Hamid & W. Shehta, 2018).

Selectivity and Receptor-Antagonist Recognition

The substitution of the furanyl ring with a 2-(para-substituted) aryl group in related pyrazolo-triazolo-pyrimidines has shown significant selectivity and potency as hA(3) adenosine receptors antagonists. This research provides insights into structure-affinity relationships and the importance of specific substitutions in enhancing pharmacological profiles (S. L. Cheong et al., 2010).

作用機序

特性

IUPAC Name |

5-(furan-2-yl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQVQIXSMUYFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2833171.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)

![1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2833185.png)

![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)

![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)